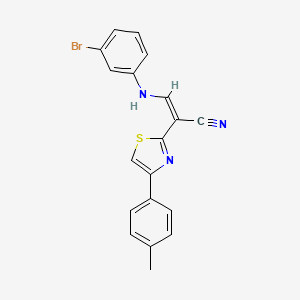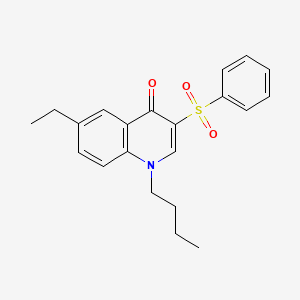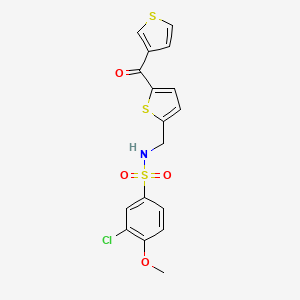![molecular formula C13H12N2O2 B2391590 Benzo[1,3]dioxol-5-yl-pyridin-4-ylméthyl-amine CAS No. 774553-99-0](/img/structure/B2391590.png)
Benzo[1,3]dioxol-5-yl-pyridin-4-ylméthyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 . It is also known by its IUPAC name N-(1,3-benzodioxol-5-yl)-N-(4-pyridinylmethyl)amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O2/c1-2-12-13(17-9-16-12)7-11(1)15-8-10-3-5-14-6-4-10/h1-7,15H,8-9H2 . This indicates the specific arrangement of atoms in the molecule. For a more detailed structural analysis, X-ray crystallography or similar techniques would be required .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine include a molecular weight of 228.25 and a molecular formula of C13H12N2O2 . Further properties such as melting point, boiling point, solubility, and others are not available in the search results.Applications De Recherche Scientifique
Activité anticancéreuse
Conception et synthèse : Une série de 1-benzo[1,3]dioxol-5-yl-indoles portant des motifs hétéroaryles 3-N-fusionnés a été conçue et synthétisée. Ces composés ont été inspirés par l'activité des indoles contre les cellules cancéreuses .
Évaluation anticancéreuse : Les composés synthétisés ont été testés contre des lignées cellulaires cancéreuses de la prostate (LNCaP), du pancréas (MIA PaCa-2) et de la leucémie lymphoblastique aiguë (CCRF-CEM). Notamment, les composés 3-N-benzo[1,2,5]oxadiazole 17 et 3-N-2-méthylquinoléine 20 ont montré une activité anticancéreuse puissante, avec des valeurs de CI50 allant de 328 à 644 nM .
Aperçus mécanistiques : Des études complémentaires ont révélé que le composé 20 induisait l'arrêt du cycle cellulaire en phase S et l'apoptose dans les cellules cancéreuses CCRF-CEM .
Propriétés antitumorales
Une autre classe de composés apparentés, les N-aryl-5-(benzo[d][1,3]dioxol-5-ylméthyl)-4-(tert-butyl)thiazol-2-amines, a été synthétisée et évaluée pour son activité antitumorale contre diverses lignées cellulaires, notamment HeLa, A549 et MCF-7. Certains de ces composés ont démontré des propriétés d'inhibition de la croissance puissantes .
Développement de capteurs
Dans un contexte différent, des chercheurs ont développé un capteur Pb2+ basé sur des dérivés de (E)-N’-(benzo[d]dioxol-5-ylméthylène)-4-méthyl-benzènesulfonohydrazide. Ce capteur, modifié sur une électrode en carbone vitreux, a montré une sensibilité et une sélectivité pour la détection des ions plomb .
Mécanisme D'action
The exact mechanism of action of Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine is not yet fully understood. However, it is believed that Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine binds to proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. It also appears to be able to penetrate cell membranes and interact with intracellular targets.
Biochemical and Physiological Effects
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other molecules. It has also been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine has been found to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine has several advantages as a probe for scientific research. It is relatively simple to synthesize and is stable in aqueous solutions. It is also able to penetrate cell membranes and interact with intracellular targets. However, Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine is not very selective and can bind to a variety of proteins and nucleic acids. Additionally, it has a relatively short half-life and can be quickly metabolized in the body.
Orientations Futures
There are several potential future directions for research involving Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine. One potential direction is to investigate the effect of Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine on other biological targets, such as enzymes and receptors. Additionally, further research could be done to investigate the mechanism of action of Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine and to develop more selective and longer-lasting probes. Finally, research could be done to investigate the potential therapeutic applications of Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine, such as its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Méthodes De Synthèse
Benzo[1,3]dioxol-5-yl-pyridin-4-ylmethyl-amine is synthesized from the reaction of benzo[1,3]dioxole and 4-pyridin-4-ylmethyl-amine. This reaction is typically carried out in an aqueous solution at a temperature of around 100 °C. The reaction is relatively simple and can be completed in a few hours. The product of the reaction is a white crystalline solid that is highly soluble in water and other organic solvents.
Safety and Hazards
Propriétés
IUPAC Name |
N-(pyridin-4-ylmethyl)-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-2-12-13(17-9-16-12)7-11(1)15-8-10-3-5-14-6-4-10/h1-7,15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUPPQJARLKFDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![1-[(4-Bromo-1-methyl-1h-pyrazol-3-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B2391509.png)

![2-(3-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2391512.png)



![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2391525.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2391526.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2391528.png)

